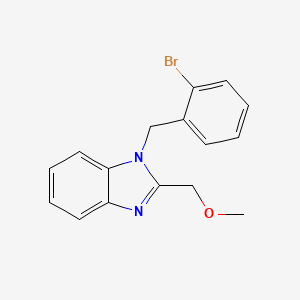![molecular formula C17H15N3O4 B5553625 5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)
5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of 1,3,4-oxadiazole derivatives, including compounds like 5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole, has garnered significant interest due to their diverse chemical and biological properties. These compounds are synthesized through various methods, often involving the reaction of appropriate precursors under specific conditions to form the oxadiazole ring, which is known for its stability and reactivity towards different chemical transformations.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves several key steps starting from basic building blocks to the formation of the oxadiazole ring. A typical synthesis might include the reaction of a dimethylphenyl compound with a nitrophenyl precursor to form the oxadiazole ring. For instance, compounds structurally similar to our compound of interest have been synthesized by reacting dimethylphenoxy compounds with chloromethyl-1,3,4-oxadiazoles or through the cyclization of hydrazides and carbon disulfide in alkaline conditions (Wang et al., 2004), (Rasool et al., 2016).
Molecular Structure Analysis
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nitration, halogenation, and interactions with nucleophiles and electrophiles, which can further modify the compound's structure and enhance its biological activity. Studies on related compounds have shown that their reactivity can lead to the development of novel derivatives with potential pharmacological applications (Dabbagh et al., 2005).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the significant applications of oxadiazole derivatives, including compounds structurally related to "5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole," is in corrosion inhibition. Studies have demonstrated the effectiveness of substituted oxadiazoles in preventing corrosion of mild steel in acidic environments. These compounds act by forming a protective chemisorbed layer on the metal surface, which significantly reduces the corrosion rate. This application is crucial in industries where metal durability and longevity are essential, such as in construction and automotive manufacturing (Lagrenée et al., 2001).
Antimicrobial and Anti-Proliferative Activities
Research has also explored the antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole N-Mannich bases, which are chemically related to the compound . These studies found that certain derivatives exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as potent activity against specific cancer cell lines, including prostate and breast cancer cells. This highlights the potential of oxadiazole derivatives in the development of new antimicrobial agents and cancer treatments (Al-Wahaibi et al., 2021).
Synthesis and Characterization of Derivatives
Further research has focused on synthesizing and characterizing various oxadiazole derivatives, including those with potential applications in materials science. For example, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been prepared, exhibiting high thermal stability, solubility in organic solvents, and potential applications in high-performance polymers. These materials could be used in electronics, coatings, and other areas where durable and stable polymers are required (Hamciuc et al., 2005).
Optoelectronic Properties
Oxadiazole derivatives have been studied for their optoelectronic properties, with certain compounds showing promise as materials for light-emitting diodes (LEDs) and other optoelectronic devices. The ability of these compounds to emit blue light, in particular, has been a focus of research, as blue light-emitting materials are crucial for full-color display technologies and lighting applications. The synthesized polymers exhibit fluorescence in the blue region, making them candidates for use in blue LEDs and other devices requiring blue light emission (Hamciuc et al., 2015).
Propiedades
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-3-8-15(9-12(11)2)23-10-16-18-17(19-24-16)13-4-6-14(7-5-13)20(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQFAXGSVMKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)


![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)
![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)


![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)

